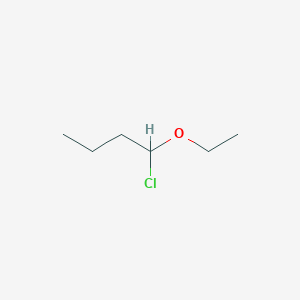
1-Chloro-1-ethoxybutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-ethoxybutane is an organic compound with the molecular formula C6H13ClO It is a halogenated ether, characterized by the presence of a chlorine atom and an ethoxy group attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-1-ethoxybutane can be synthesized through the reaction of 1-chlorobutane with ethanol in the presence of a strong acid catalyst. The reaction typically proceeds via a substitution mechanism where the hydroxyl group of ethanol replaces the chlorine atom in 1-chlorobutane, forming the desired ether.
Industrial Production Methods: In an industrial setting, the production of this compound involves the chlorination of butane followed by an etherification reaction with ethanol. The process is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-1-ethoxybutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as ethers, alcohols, or amines.
Elimination: Alkenes are the primary products.
Oxidation: Depending on the conditions, aldehydes, ketones, or carboxylic acids can be formed.
Applications De Recherche Scientifique
1-Chloro-1-ethoxybutane finds applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex ethers and as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-chloro-1-ethoxybutane involves its reactivity as a halogenated ether. The chlorine atom can act as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds. The ethoxy group can participate in various chemical transformations, making the compound versatile in synthetic applications.
Comparaison Avec Des Composés Similaires
1-Chlorobutane: Similar in structure but lacks the ethoxy group, making it less versatile in certain reactions.
1-Ethoxybutane: Lacks the chlorine atom, which limits its reactivity in substitution and elimination reactions.
1-Bromo-1-ethoxybutane: Similar but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity of the compound in chemical reactions.
Uniqueness: 1-Chloro-1-ethoxybutane is unique due to the presence of both a chlorine atom and an ethoxy group, providing a balance of reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
63220-76-8 |
|---|---|
Formule moléculaire |
C6H13ClO |
Poids moléculaire |
136.62 g/mol |
Nom IUPAC |
1-chloro-1-ethoxybutane |
InChI |
InChI=1S/C6H13ClO/c1-3-5-6(7)8-4-2/h6H,3-5H2,1-2H3 |
Clé InChI |
AALONCKZFOOOFO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(OCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


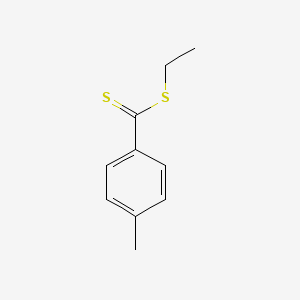
![1,1'-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene]](/img/structure/B14492756.png)
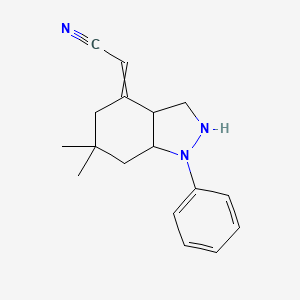
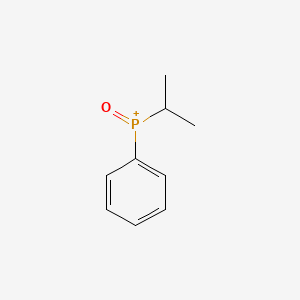




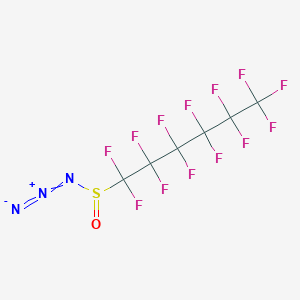
![2,2'-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide]](/img/structure/B14492809.png)
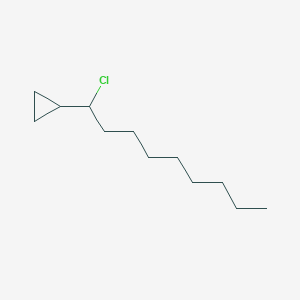

![1-[(1-Chloropropan-2-yl)oxy]-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14492821.png)

